

TGX-221 Binding Mode and Selectivity for p110 β

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Compound Focus: Tgx-221

CAS No.: 663619-89-4

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The high selectivity of **TGX-221** for p110 β is achieved through specific interactions within the ATP-binding site. The table below summarizes the key structural features and their roles.

Structural Feature	Role in Binding and Selectivity
Morpholine Group	Serves as a one-point hinge binder, a common feature among PI3K inhibitors [1].
Carbonyl Group	Believed to interact with Tyr833 in the affinity pocket, likely via a network of hydrogen bonds that includes a bridging water molecule [1].
2,6-Dimethylaniline Group	Occupies an induced specificity pocket between Met773 and Trp781. This pocket is a central contributor to β -isoform selectivity [1].
Specificity Pocket	An induced-fit pocket between Met773 and Trp781 that is unique to the p110 β and p110 δ isoforms. TGX-221 exploits this pocket for selectivity over p110 α and p110 γ [1].

Experimental and Computational Evidence

The binding model is supported by both comparative modeling and experimental data.

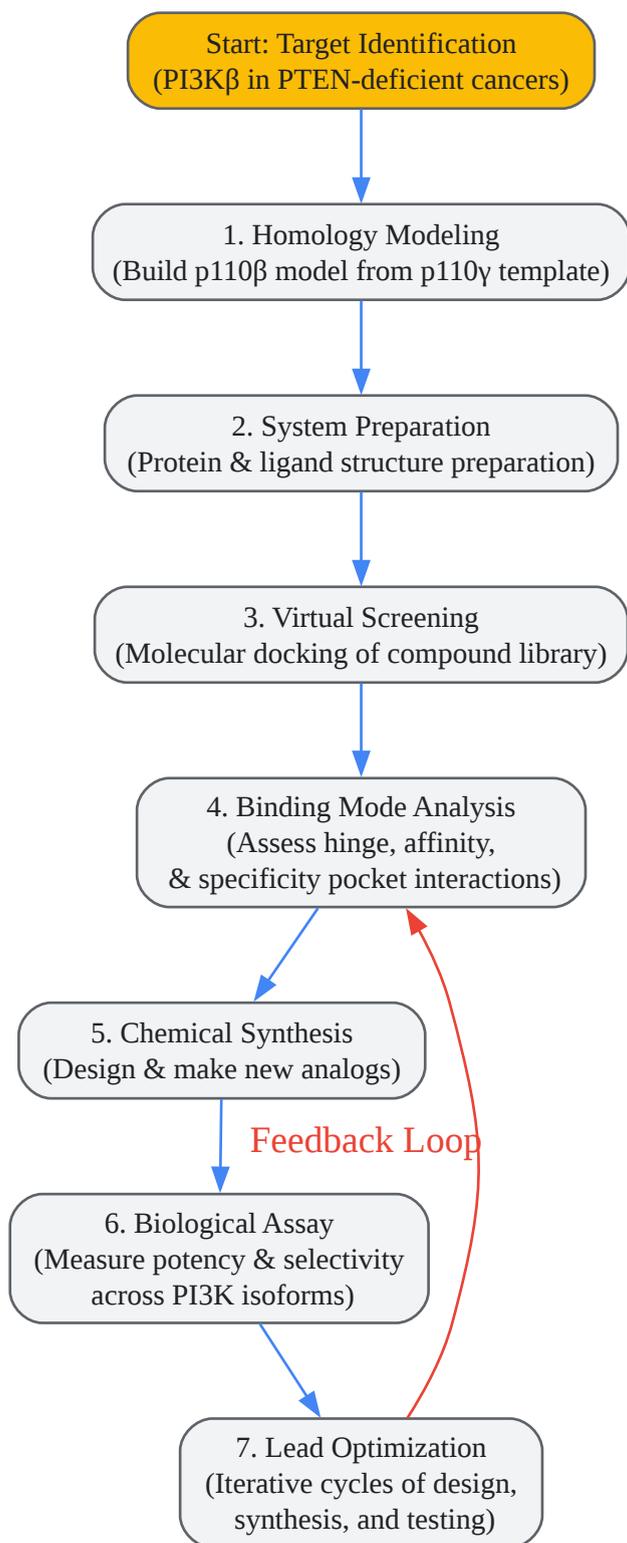
- Computational Modeling:** A **p110 β comparative model** was built based on the p110 γ crystal structure to interpret the high selectivity of **TGX-221** and its analogues. Docking studies in this model

suggest that the 2,6-dimethylaniline moiety targets the specificity pocket, which accommodates substituents favorably at the 2-position of the pendant ring [2] [3].

- **Biochemical Potency:** Experimental data confirms **TGX-221** is a potent and selective p110 β inhibitor, with an IC₅₀ of 5 nM in cell-free assays. It is about 1000-fold more selective for p110 β than p110 α and also shows potency against p110 δ (IC₅₀ of 0.1 μ M) [4].

Research Workflow for PI3K Inhibitor Discovery

The diagram below outlines a general structure-based workflow for discovering selective PI3K inhibitors, integrating methods relevant to understanding **TGX-221** binding.



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This workflow is exemplified in research. When the p110 β crystal structure was unavailable, a **homology model was built in MODELLER using the p110 γ structure** as a template for virtual screening and

docking studies [3]. Similarly, the binding mode of **TGX-221** was interpreted using a p110 β comparative model [2].

Key Experimental Protocol Contexts

While the search results do not contain a full step-by-step docking protocol for **TGX-221**, they mention critical components that you would need to implement.

- **Software Tools:** Studies used **GLIDE (Schrödinger)** for molecular docking [3] [5] and **MODELLER** for homology modeling [3].
- **Critical Interactions to Analyze:** When performing docking or analyzing results, focus on:
 - **Hinge Region Binding:** Look for hydrogen bonding interactions with the kinase's hinge region [3].
 - **Affinity Pocket:** Analyze interactions with residues like **Tyr833** [1].
 - **Specificity Pocket:** This is key for selectivity; examine how ligands fit between **Met773** and **Trp781** [1].
- **Experimental Validation:** Biochemical assays to determine **IC50 values** against all four Class I PI3K isoforms (p110 α , β , δ , γ) are essential to confirm the selectivity predicted by docking [2] [4].

A Guide for Further Investigation

To obtain the detailed molecular docking protocol you need, I suggest you:

- **Consult Specialized Literature:** Directly access the primary research papers cited in these summaries, particularly [2] and [1], as they may contain more methodological details in their full texts.
- **Refine Your Search:** Use more specific search terms like "**TGX-221** docking protocol Glide" or "p110 β homology modeling MODELLER tutorial" to find specialized resources.

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References

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2. Exploring the isoform selectivity of TGX - 221 related pyrido... [pubmed.ncbi.nlm.nih.gov]

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